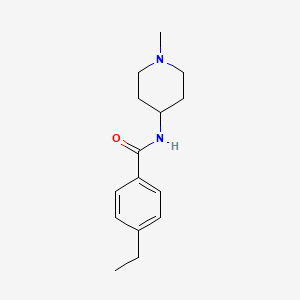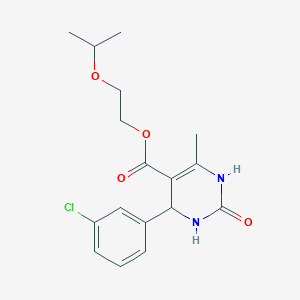
4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as CTTH, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CTTH is a thiazole-based compound that has been synthesized through various methods and has been found to exhibit significant biochemical and physiological effects in lab experiments.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it has been found to act as an inhibitor of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins and other inflammatory mediators. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been found to exhibit significant biochemical and physiological effects in lab experiments. It has been shown to exhibit anti-inflammatory and analgesic effects, as well as antioxidant and neuroprotective effects. This compound has also been found to exhibit anti-cancer activity, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide is its ability to exhibit significant anti-inflammatory and analgesic effects at relatively low doses. This compound has also been found to exhibit low toxicity, making it a promising candidate for further study. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the study of 4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, the optimization of the synthesis method of this compound may lead to increased yield and purity, making it more accessible for further study.
Méthodes De Synthèse
4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has been synthesized through various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethylaniline followed by the reaction with thioamide. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethylthioaniline followed by the reaction with thiourea. The resulting compound is then hydrolyzed to obtain this compound. The synthesis of this compound has been optimized to increase yield and purity.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and analgesic effects in lab experiments. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to exhibit significant antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S.BrH/c1-11-3-8-15(9-12(11)2)19-17-20-16(10-21-17)13-4-6-14(18)7-5-13;/h3-10H,1-2H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBAOAYWIFTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine](/img/structure/B4998090.png)
![4-ethyl-1,3-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4998112.png)
![1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4998118.png)
![1-[(5-bromo-2-furyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4998125.png)
![N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4998129.png)
![4-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4998135.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998137.png)
![4-pentylbicyclo[2.2.2]oct-1-yl 4-hexylbenzoate](/img/structure/B4998143.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4998145.png)
![3,4-dichloro-N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B4998146.png)
![N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4998154.png)


